3-[(2,4-Dibromophenyl)amino]propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dibromoanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c10-6-1-2-8(7(11)5-6)12-4-3-9(13)14/h1-2,5,12H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETBSDXBOUTSCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 2,4 Dibromophenyl Amino Propanoic Acid and Its Precursors
Strategies for the Synthesis of N-Arylamino Propanoic Acid Scaffolds
The construction of the N-aryl-β-amino acid framework is a key challenge that can be addressed through several synthetic routes, ranging from traditional organic reactions to modern biocatalytic methods.
Conventional organic synthesis provides robust and versatile methods for preparing N-arylamino propanoic acids. The most common strategies involve the formation of the crucial carbon-nitrogen bond between the aryl amine and the propanoic acid backbone.
One of the most prevalent methods is the aza-Michael addition , which involves the 1,4-conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In the context of 3-[(2,4-Dibromophenyl)amino]propanoic acid, this would typically involve the reaction of 2,4-dibromoaniline (B146533) with an acrylic acid derivative, such as ethyl acrylate, followed by hydrolysis of the resulting ester. This reaction can be catalyzed by various promoters, including bases, proton acids, and Lewis acids.
Another powerful technique is the transition metal-catalyzed N-arylation . Methods like the Buchwald-Hartwig and Ullmann couplings allow for the direct formation of the N-aryl bond by reacting an aryl halide (or triflate) with a β-amino acid ester. These reactions offer a direct route to the desired products, often with good control over reaction conditions. For instance, a general method for the N-arylation of β-amino acid esters with aryl triflates has been developed using palladium precatalysts, which proceeds under mild conditions with minimal racemization.
Other established methods include the homologation of α-amino acids, such as through the Arndt-Eistert reaction , which extends the carbon chain of an N-aryl-α-amino acid by one methylene (B1212753) unit. Additionally, the reductive amination of β-keto esters with an arylamine provides another pathway to the N-aryl-β-amino acid scaffold.
| Synthetic Method | Reactants | Key Features | Typical Catalyst/Reagent |
|---|---|---|---|
| Aza-Michael Addition | Aryl amine + α,β-Unsaturated ester/acid | Forms the C-N bond via conjugate addition. Widely applicable. | Base (e.g., K₂CO₃), Acid (e.g., HCl), Lewis Acid (e.g., Yb(OTf)₃) |
| Transition Metal-Catalyzed N-Arylation | Aryl halide/triflate + β-Amino acid ester | Direct C-N bond formation. Good for functionalized aryl groups. | Palladium or Copper catalysts (e.g., t-BuBrettPhos Pd G3) |
| Arndt-Eistert Homologation | N-Aryl-α-amino acid | Lengthens the carbon chain by one CH₂ unit. | Diazomethane, Silver oxide |
| Reductive Amination | β-Keto ester + Aryl amine | Forms an intermediate imine, which is then reduced. | Reducing agent (e.g., NaBH₃CN, H₂/Pd) |
Biocatalysis offers an environmentally friendly and highly selective alternative to conventional chemical synthesis. Enzymes can operate under mild conditions and often provide access to enantiomerically pure compounds, which is a significant advantage in pharmaceutical development.
Transaminases (TAs) are particularly useful for the synthesis of β-amino acids. They can catalyze the asymmetric amination of a prochiral β-keto acid to produce an optically pure β-amino acid. Alternatively, they can be used for the kinetic resolution of a racemic mixture of β-amino acids, selectively converting one enantiomer and leaving the other untouched.
Lipases , such as Candida antarctica lipase (B570770) A (CAL-A), are widely employed for the kinetic resolution of racemic β-amino esters. This is typically achieved through enantioselective N-acylation, where the enzyme selectively acylates one enantiomer of the amino ester, allowing for the easy separation of the acylated product from the unreacted enantiomer.
Other enzymatic strategies include the use of nitrile-converting enzymes . Nitrilases or a combination of nitrile hydratase and amidase can hydrolyze β-aminonitriles to the corresponding β-amino acids. This approach is valuable as the β-aminonitrile precursors are often readily accessible.
| Enzyme Class | Biocatalytic Strategy | Substrate | Key Advantage |
|---|---|---|---|
| Transaminases (TAs) | Asymmetric synthesis or Kinetic resolution | β-Keto acids or Racemic β-amino acids | High enantioselectivity |
| Lipases (e.g., CAL-A) | Enantioselective N-acylation | Racemic β-amino esters | Effective kinetic resolution |
| Nitrilases | Enantioselective hydrolysis of nitriles | Racemic β-aminonitriles | Direct conversion of nitrile to carboxylic acid |
| Aminoacylases | Enantioselective hydrolysis of N-acyl group | Racemic N-acyl-β-amino acids | Well-established for industrial resolutions |
Maximizing the yield and purity of the target compound requires careful optimization of reaction parameters. For the aza-Michael addition, the choice of catalyst is critical. While the reaction can proceed without a catalyst, promoters can significantly increase the reaction rate and yield. Studies have explored a range of catalysts, from simple bases like potassium acetate (B1210297) to more complex organocatalysts and Lewis acids such as ytterbium triflate, which can activate the Michael acceptor. The solvent, temperature, and stoichiometry of reactants also play crucial roles and must be fine-tuned for each specific substrate pair. Demonstrating that an aza-Michael reaction is under thermodynamic control can underpin optimization efforts and allow for rapid exploration of the substrate scope.
In transition metal-catalyzed N-arylation reactions, optimization focuses on the catalyst system, which includes the metal precursor, the ligand, and the base. For example, in the palladium-catalyzed N-arylation of amino acid esters, the use of specialized ligands like t-BuBrettPhos was found to be crucial for achieving high yields while minimizing the racemization of the chiral center. Design of Experiment (DOE) methodologies are often employed to systematically investigate the effects of multiple variables (e.g., temperature, catalyst loading, base concentration) to identify the optimal conditions efficiently.
**2.2. Functionalization and Derivatization
Functionalization and Derivatization of the this compound Core
Diversification of the Amine Linkage
The secondary amine linkage in this compound is a key site for structural modification, allowing for the introduction of a wide range of functional groups. This diversification can be achieved through several classical organic transformations, including N-alkylation, N-acylation, and further N-arylation, to generate a library of analogs with potentially altered physicochemical and biological properties.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be accomplished through nucleophilic substitution reactions with alkyl halides or reductive amination. In a typical N-alkylation, the parent β-amino acid is treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the generated hydrohalic acid. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.
| Reagent | Conditions | Product |
| Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | 3-[(Alkyl)(2,4-dibromophenyl)amino]propanoic acid |
| Aldehyde/Ketone (R'R''C=O) | Reducing Agent (e.g., NaBH₃CN, H₂/Pd) | 3-[(Alkyl)(2,4-dibromophenyl)amino]propanoic acid |
N-Acylation: The amine can be readily acylated using various acylating agents to form the corresponding amides. Acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) are commonly employed. These reactions are typically high-yielding and proceed under mild conditions. This modification is particularly useful for introducing peptidic linkages or other functional moieties.
| Acylating Agent | Conditions | Product |
| Acyl Halide (RCOCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | 3-[N-(Acyl)-N-(2,4-dibromophenyl)amino]propanoic acid |
| Carboxylic Anhydride ((RCO)₂O) | Base (e.g., Pyridine, Et₃N) | 3-[N-(Acyl)-N-(2,4-dibromophenyl)amino]propanoic acid |
| Carboxylic Acid (RCOOH) | Coupling Agent (e.g., DCC, EDC), Base | 3-[N-(Acyl)-N-(2,4-dibromophenyl)amino]propanoic acid |
Buchwald-Hartwig Amination: While typically used for the formation of C-N bonds, the Buchwald-Hartwig amination can also be envisioned for the further diversification of the aryl group if a suitable precursor, such as a triflate-substituted phenylamino (B1219803) propanoic acid, is used. This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide array of aryl and heteroaryl substituents. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org
Green Chemistry Principles in the Synthesis of this compound Analogs
The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of these processes. Key areas of focus include the use of greener solvents, catalyst-free and solvent-free conditions, and energy-efficient reaction methods like microwave-assisted synthesis.
Green Solvents: The Michael addition of 2,4-dibromoaniline to acrylic acid derivatives can be performed in environmentally benign solvents. Water, polyethylene (B3416737) glycol (PEG), and glycerin have been shown to be effective media for Michael additions, often enhancing reaction rates and simplifying product isolation. nih.govijsdr.orgscielo.brmdpi.com The use of such solvents eliminates the need for volatile and often toxic organic solvents.
| Green Solvent | Advantages |
| Water | Non-toxic, non-flammable, readily available, can enhance reaction rates. utrgv.edu |
| Polyethylene Glycol (PEG) | Recyclable, non-toxic, thermally stable. nih.gov |
| Glycerin | Biodegradable, non-toxic, renewable resource. scielo.br |
| Ionic Liquids | Recyclable, low volatility, tunable properties. ijsdr.orgmdpi.com |
Catalyst-Free and Solvent-Free Synthesis: In some instances, the Michael addition of amines to activated alkenes can proceed efficiently without a catalyst, particularly at elevated temperatures. ijsdr.org Furthermore, solvent-free reactions, where the neat reactants are mixed, represent an ideal green chemistry approach by completely eliminating solvent waste. These reactions can be facilitated by grinding or ball milling.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. creative-peptides.commdpi.comnih.gov In the context of synthesizing this compound analogs, microwave-assisted Michael additions can lead to significantly reduced reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. nih.gov This technique is also applicable to the diversification reactions of the amine linkage, such as N-alkylation and N-acylation.
Molecular Design Principles and Structure Activity Relationship Sar Studies for 3 2,4 Dibromophenyl Amino Propanoic Acid Derivatives
Conformational Analysis and Stereochemical Considerations in 3-[(2,4-Dibromophenyl)amino]propanoic acid Analogs
The structural dynamics of this compound, a derivative of N-phenyl-β-alanine, are critical to its interaction with biological targets. The flexibility of the propanoic acid chain allows the molecule to adopt multiple conformations. Computational studies on the parent β-alanine scaffold have identified several stable conformers, stabilized by intramolecular hydrogen bonds between the amino and carboxyl groups. researchgate.net The presence of the bulky 2,4-dibromophenyl group, however, introduces significant steric hindrance, which likely restricts the rotational freedom around the C-N bond connecting the phenyl ring and the amino acid backbone.
This restricted rotation can lead to the existence of distinct, stable rotational isomers, or rotamers. The formation of such rotamers has been observed in structurally related compounds like N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives, where hindered rotation of the amide fragment was confirmed by NMR spectroscopy. researchgate.net For this compound, the ortho-bromo substituent is expected to have a pronounced effect on the molecule's preferred conformation, influencing the orientation of the phenyl ring relative to the propanoic acid chain. This orientation is crucial as it dictates the spatial arrangement of key interacting groups.
From a stereochemical perspective, while the parent this compound is achiral, the introduction of a substituent on the propanoic acid chain (at the α or β position) would create a chiral center. The stereochemistry of such analogs would be a critical determinant of biological activity. In many biologically active molecules, enantiomers exhibit significantly different potency and efficacy, as the specific 3D arrangement of atoms is essential for precise binding to chiral biological targets like enzymes and receptors.
Elucidation of Key Pharmacophoric Features within the this compound Scaffold
A pharmacophore model for this scaffold identifies several key features essential for molecular recognition and biological activity. These features arise from the distinct chemical properties of the molecule's constituent parts.
Key Pharmacophoric Features:
| Feature | Description | Potential Interactions |
| Aromatic Ring | The 2,4-dibromophenyl group. | Provides a hydrophobic surface for van der Waals and π-π stacking interactions with aromatic residues in a binding pocket. |
| Halogen Atoms (Br) | The bromine substituents at positions 2 and 4. | Act as halogen bond donors, forming directional interactions with electron-rich atoms like oxygen, nitrogen, or sulfur. They also significantly increase lipophilicity. |
| Hydrogen Bond Donor | The secondary amine (-NH-) group. | Can donate a hydrogen bond to an acceptor group on a biological target. |
| Hydrogen Bond Acceptor | The secondary amine (-NH-) group and the carbonyl oxygen of the carboxylic acid. | The amine nitrogen and the carbonyl oxygen can both accept hydrogen bonds from donor groups on a target. |
| Carboxylic Acid Group | The -COOH moiety. | Can act as a hydrogen bond donor and acceptor. At physiological pH, it is typically deprotonated (-COO⁻), providing a negative charge that can engage in ionic interactions (salt bridges) with positively charged residues like arginine or lysine. |
Studies on analogous structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have confirmed that the scaffold is a promising pharmacophore due to its synthetic versatility and the ability to incorporate various substitutions. mdpi.com Pharmacophore modeling of other biologically active molecules has frequently identified aromatic rings and hydrogen bond acceptors as critical features for activity, underscoring the importance of these elements within the this compound structure. nih.gov
Influence of Substituents on Biological Activity and Selectivity
Structure-activity relationship (SAR) studies on analogous compounds provide valuable insights into how modifications to the this compound scaffold can modulate its biological profile.
Impact of Halogenation Patterns on Molecular Interactions
The incorporation of halogens is a well-established strategy in medicinal chemistry to enhance the biological activity of small molecules. manchester.ac.uk The effect of halogenation extends beyond simple modulation of lipophilicity; halogens can participate in highly directional intermolecular interactions known as halogen bonds. manchester.ac.uk In these interactions, the electropositive region on the outer side of the halogen atom (the "sigma-hole") interacts favorably with an electron-dense atom (e.g., oxygen or nitrogen) in a protein binding site.
The 2,4-dibromo substitution pattern on the phenyl ring is therefore critical for the activity of this scaffold.
Lipophilicity: The two bromine atoms significantly increase the molecule's lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets.
Electronic Effects: As electron-withdrawing groups, the bromine atoms alter the electron density of the aromatic ring, which can influence its interaction with biological targets. researchgate.net
Binding Interactions: The specific positioning of the bromines at the C2 and C4 positions dictates the potential for halogen bonding. The loss or relocation of these halogens would likely alter the binding affinity and selectivity of the molecule. This is exemplified in other halogenated compounds, where dechlorinated derivatives exhibit significantly reduced binding affinity for their targets. manchester.ac.uk
Role of the Propanoic Acid Chain Length and Modifications
The propanoic acid moiety is a crucial component of the scaffold, providing a key interaction point through its carboxylic acid group. Its length and flexibility are often optimized for specific biological targets.
Chain Length: Altering the length of the carbon chain (e.g., to acetic or butanoic acid derivatives) would change the distance between the aromatic ring and the terminal carboxylate group. This modification would directly impact the molecule's ability to span a binding site and interact simultaneously with different regions of a receptor.
Carboxyl Group Modification: The carboxylic acid is a primary point for interaction, often forming strong ionic or hydrogen bonds. SAR studies on aryl propionic acid derivatives frequently show that modification of the carboxylate function, such as through esterification or amidation, leads to significant changes in activity. mdpi.com For example, converting the carboxylic acid to an ester or an amide would neutralize its negative charge and alter its hydrogen bonding capacity, likely leading to a different pharmacological profile.
Backbone Substitution: Introducing substituents on the α- or β-carbons of the propanoic acid chain can introduce chirality and steric bulk. As seen in studies of cryptophycin (B1240208) analogs, where the β-alanine unit was replaced with other amino acids, such modifications can profoundly affect the molecule's conformation and biological activity. nih.gov
Effects of N-Substitution on Compound Potency
The secondary amine linker is another critical site for modification. The hydrogen atom on this nitrogen is a key hydrogen bond donor.
Removal of H-Bonding: Replacing the hydrogen with an alkyl group (N-alkylation) would remove this hydrogen bond donating capability, which could decrease binding affinity if this interaction is essential.
Steric Effects: The introduction of a substituent on the nitrogen atom would increase steric bulk around the linker. This could either create unfavorable steric clashes within a binding site or, conversely, orient the molecule into a more favorable binding conformation.
Computational and Theoretical Chemistry Approaches in the Discovery of 3 2,4 Dibromophenyl Amino Propanoic Acid Analogs
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
Identification of Putative Binding Sites and Interaction Modes
In a hypothetical study of 3-[(2,4-Dibromophenyl)amino]propanoic acid analogs, researchers would first identify a relevant biological target, such as an enzyme or receptor implicated in a disease pathway. The three-dimensional structure of this target, typically obtained from crystallographic or NMR studies and deposited in the Protein Data Bank (PDB), would be used. Docking algorithms would then be employed to predict how analogs of this compound might fit into the active or allosteric sites of the target protein. This process would reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the binding pocket.
Scoring Functions and Binding Affinity Estimation
Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between the ligand and the target. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. In the context of this compound analogs, a variety of scoring functions would be used to rank different analogs based on their predicted binding affinities. This would allow for the prioritization of compounds for synthesis and experimental testing. The results would likely be presented in a table comparing the docking scores and predicted binding energies of the different analogs.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are crucial for their reactivity and interactions.
Density Functional Theory (DFT) Studies on Conformational Preferences and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For analogs of this compound, DFT studies would be used to determine their most stable three-dimensional conformations (shapes). Understanding the preferred conformation is essential as it dictates how the molecule can interact with its biological target. DFT can also be used to calculate various reactivity descriptors that provide insights into the chemical reactivity of the molecules.
HOMO-LUMO Analysis and Molecular Electrostatic Potential Mapping
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound analogs, this analysis would help in understanding their charge transfer properties.
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the surface of a molecule. It helps in identifying the regions that are rich or poor in electrons, which are crucial for understanding intermolecular interactions. An MEP map of this compound analogs would show the negative potential around the carboxylic acid group and any other electronegative atoms, and positive potential around the amino group and hydrogen atoms.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Currently, publicly available research specifically detailing Quantitative Structure-Activity Relationship (QSAR) modeling for this compound is limited. However, the principles of QSAR are widely applied in the discovery of analogs for structurally related compounds. For instance, in the development of novel anticancer agents, QSAR studies on similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have been instrumental. researchgate.netnih.govnih.govsemanticscholar.orgmdpi.com
QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. This is achieved by correlating physicochemical properties or structural features (descriptors) of a series of compounds with their experimentally determined biological activities. These descriptors can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
A typical workflow for a QSAR study on analogs of this compound would involve:
Data Set Preparation: A series of analogs would be synthesized, and their biological activity (e.g., IC50 values against a specific target) would be determined.
Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated using specialized software.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.
The insights gained from such a QSAR model would be invaluable for predicting the biological activity of novel, unsynthesized analogs of this compound, thereby guiding the design of more potent and selective compounds.
Table 1: Illustrative QSAR Descriptors and Their Potential Impact on Biological Activity
| Descriptor Category | Specific Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Can affect binding affinity to the target protein. |
| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | |
| Steric | Molecular Weight | Influences the overall size and fit of the molecule within the binding pocket. |
| Molar Refractivity | Relates to the volume occupied by the molecule and its polarizability. | |
| Hydrophobic | LogP | Affects the compound's solubility and ability to cross cell membranes. |
This table is illustrative and provides examples of descriptors that would be considered in a QSAR study.
Virtual Screening Strategies for Novel this compound Derivatives
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. While specific virtual screening campaigns for this compound are not detailed in the available literature, the methodologies are well-established and would be directly applicable.
Two main approaches are used in virtual screening:
Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that bind to the target of interest. A model, or pharmacophore, is built based on the structural features of known active compounds. This pharmacophore is then used to search for other molecules in a database that have similar features. For this compound, if a set of active analogs were identified, a pharmacophore model could be generated to discover novel derivatives with potentially improved activity.
Structure-Based Virtual Screening (SBVS): This approach requires the three-dimensional structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. Molecular docking is a key technique in SBVS, where candidate molecules are computationally placed into the binding site of the target protein to predict their binding affinity and orientation. This allows for the identification of compounds that are likely to have a high affinity for the target. In the context of this compound, if the biological target were known and its 3D structure available, docking simulations could be employed to screen large compound libraries for potential binders.
Table 2: Comparison of Virtual Screening Strategies
| Strategy | Requirements | Advantages | Disadvantages |
| Ligand-Based Virtual Screening (LBVS) | A set of known active ligands. | Does not require the 3D structure of the target. Computationally less expensive. | Dependent on the structural diversity of the known actives. May miss novel scaffolds. |
| Structure-Based Virtual Screening (SBVS) | 3D structure of the target protein. | Can identify novel scaffolds. Provides insights into the binding mode. | Requires a high-resolution target structure. Computationally more intensive. |
The application of these computational and theoretical chemistry approaches would significantly accelerate the discovery and optimization of novel analogs of this compound by prioritizing the synthesis and biological evaluation of the most promising candidates.
Future Perspectives and Research Directions for 3 2,4 Dibromophenyl Amino Propanoic Acid in Advanced Chemical Research
Development of Highly Selective and Potent Analogs
The development of highly selective and potent analogs of 3-[(2,4-Dibromophenyl)amino]propanoic acid represents a critical avenue for future research. Building upon the foundational structure, medicinal chemists can systematically modify the compound to enhance its biological activity and selectivity towards specific molecular targets. Key strategies in this endeavor will likely involve:
Structure-Activity Relationship (SAR) Studies: A systematic investigation into the relationship between the chemical structure of this compound and its biological activity will be paramount. This will involve the synthesis of a library of derivatives with modifications at various positions, including the dibromophenyl ring, the amino linker, and the propanoic acid moiety. For instance, altering the position and nature of the halogen substituents on the phenyl ring could significantly impact the compound's potency and selectivity. mdpi.com
Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacokinetic or pharmacodynamic profiles. For example, the carboxylic acid group could be replaced with other acidic moieties like tetrazole to potentially enhance metabolic stability or cell permeability.
Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in rationally designing new analogs. These computational tools can predict the binding affinity of designed molecules to specific biological targets, thereby prioritizing the synthesis of the most promising candidates.
A hypothetical SAR study for analogs of this compound could explore the following modifications:
| Modification Site | Proposed Change | Rationale |
| Phenyl Ring | Substitution with other halogens (Cl, F) or electron-withdrawing/donating groups | To modulate electronic properties and binding interactions. |
| Amino Linker | N-alkylation or acylation | To explore the impact on hydrogen bonding and steric hindrance. |
| Propanoic Acid | Esterification or amidation | To create prodrugs with improved bioavailability. |
Exploration of Novel Therapeutic Applications based on Preclinical Insights
Preclinical investigations into structurally similar compounds have revealed promising therapeutic potential in various domains, suggesting fertile ground for the exploration of this compound's own therapeutic applications. Drawing parallels from analogs such as 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, future research could focus on:
Anticancer Activity: Several studies have highlighted the antiproliferative properties of similar propanoic acid derivatives against various cancer cell lines. mdpi.comnih.govmdpi.com Future preclinical studies on this compound should therefore include in vitro screening against a panel of cancer cell lines, followed by in vivo studies in animal models to assess its efficacy and potential as an anticancer agent.
Antimicrobial Potential: The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Analogs of this compound have demonstrated antimicrobial activity against a range of bacteria and fungi. mdpi.comnih.gov Consequently, evaluating the antimicrobial spectrum of the target compound and its derivatives against clinically relevant pathogens is a logical and promising research direction.
Anti-inflammatory Effects: Chronic inflammation is a key component of numerous diseases. Given that some amino acid derivatives exhibit anti-inflammatory properties, it would be valuable to investigate the potential of this compound to modulate inflammatory pathways.
The following table outlines potential preclinical studies for exploring the therapeutic applications of this compound:
| Therapeutic Area | Preclinical Study | Rationale based on Analogs |
| Oncology | In vitro cytotoxicity assays against lung, breast, and colon cancer cell lines. | Analogs show antiproliferative activity. mdpi.comnih.govmdpi.com |
| Infectious Diseases | Minimum Inhibitory Concentration (MIC) determination against ESKAPE pathogens. | Analogs exhibit antimicrobial properties. mdpi.comnih.gov |
| Inflammation | Measurement of inflammatory cytokine production in cell-based assays. | Amino acid derivatives can possess anti-inflammatory effects. |
Addressing Synthetic Challenges and Scalability
The translation of a promising compound from a laboratory curiosity to a viable therapeutic or research tool hinges on the development of an efficient and scalable synthetic route. Future research in this area should focus on:
Optimization of Synthetic Routes: Current synthetic methods may be suitable for small-scale preparation but may not be amenable to large-scale production. Research should aim to develop more efficient, cost-effective, and environmentally friendly synthetic strategies. This could involve exploring novel catalysts, reducing the number of synthetic steps, and improving reaction yields.
Process Chemistry and Scale-up: A significant challenge will be the transition from laboratory-scale synthesis to pilot-plant and industrial-scale production. This will require a thorough understanding of the reaction kinetics, thermodynamics, and potential safety hazards associated with the synthetic process.
Purification and Characterization: The development of robust methods for the purification and characterization of this compound and its intermediates is crucial to ensure the quality and consistency of the final product.
Integration of Advanced Omics Technologies in Mechanism Elucidation
To fully understand the biological effects of this compound, it is essential to elucidate its mechanism of action at a molecular level. The integration of advanced "omics" technologies will be instrumental in achieving this goal. nih.govnih.gov These technologies provide a global view of the changes occurring within a biological system in response to a chemical perturbation.
Transcriptomics: By analyzing changes in gene expression (the transcriptome) in cells treated with the compound, researchers can identify the signaling pathways and cellular processes that are affected.
Proteomics: The study of the proteome (the entire set of proteins) can reveal changes in protein expression, post-translational modifications, and protein-protein interactions, providing further insights into the compound's mechanism of action.
Metabolomics: Analyzing the metabolome (the complete set of small-molecule metabolites) can uncover alterations in metabolic pathways, which may be direct or indirect effects of the compound's activity.
The integration of these multi-omics datasets can provide a comprehensive and systems-level understanding of how this compound exerts its biological effects, facilitating the identification of its molecular targets and potential biomarkers of its activity. mdpi.com
Design of Next-Generation this compound-Based Chemical Probes
Chemical probes are powerful tools for studying the function of specific proteins or pathways in a cellular or in vivo context. The development of chemical probes based on the this compound scaffold could significantly advance our understanding of its biological targets and mechanism of action. Key steps in the design of such probes include:
Identification of a Potent and Selective Ligand: The starting point for developing a chemical probe is a molecule that binds with high affinity and selectivity to the target of interest. The SAR studies mentioned in section 6.1 will be crucial for identifying such a ligand.
Incorporation of a Reporter Tag: The selective ligand is then modified to include a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-crosslinking group. This tag allows for the visualization or isolation of the target protein.
Validation of the Chemical Probe: The resulting chemical probe must be rigorously validated to ensure that it retains its potency and selectivity for the target and that the reporter tag does not interfere with its biological activity.
The development of well-characterized chemical probes based on this compound will be invaluable for target identification and validation, as well as for dissecting the intricate cellular pathways in which its targets are involved. ucl.ac.uk
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(2,4-Dibromophenyl)amino]propanoic acid?
- Methodological Answer : Synthesis typically involves condensation reactions between 2,4-dibromoaniline and β-alanine derivatives under reflux conditions. Purification steps, such as recrystallization from methanol or ethanol, are critical to isolate the product. Characterization via NMR and NMR is essential to confirm the amine linkage and bromine substitution pattern .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the aryl-amino linkage and bromine positions. Infrared (IR) spectroscopy can confirm carboxylic acid and secondary amine functional groups. Mass spectrometry (MS) provides molecular weight validation, while elemental analysis ensures purity .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Adhere to OSHA standards (29 CFR 1910.1020) for chemical exposure monitoring. Use fume hoods, nitrile gloves, and lab coats. In case of exposure, consult occupational health specialists trained in chemical toxicity assessment. Safety Data Sheets (SDS) should be reviewed for specific hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays). Control variables such as compound purity (HPLC ≥95%), solvent effects, and batch-to-batch consistency. Statistical tools like multivariate analysis can isolate confounding factors .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of derivatives?
- Methodological Answer : Systematically modify the aryl ring (e.g., bromine substitution) or the propanoic acid backbone. Use computational tools (e.g., DFT calculations, molecular docking) to predict electronic effects. Validate experimentally via IC measurements in target assays (e.g., kinase inhibition) .
Q. How can crystallographic data inform the design of analogs with improved stability?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonding, halogen packing). For example, inversion dimers linked by O–H⋯O bonds (common in propanoic acids) can guide co-crystallization with stabilizing agents. Thermal gravimetric analysis (TGA) assesses stability under stress .
Q. What advanced analytical methods optimize quantification in complex matrices?
- Methodological Answer : Develop a reversed-phase HPLC method with UV detection (λ = 254 nm for bromine absorption). Optimize mobile phase (e.g., acetonitrile:phosphate buffer, pH 2.5) and column (C18, 5 µm). Validate using LC-MS/MS for trace-level detection in biological samples .
Q. How does the bromine substitution pattern influence regioselectivity in further reactions?
- Methodological Answer : Bromine at the 2- and 4-positions directs electrophilic substitution to the 5-position via steric and electronic effects. Monitor reaction pathways using NMR or X-ray photoelectron spectroscopy (XPS). Compare with dichloro analogs to isolate halogen-specific effects .
Methodological Notes
- Toxicity Profiling : Use zebrafish embryos or in vitro hepatocyte models for acute toxicity screening. Measure LD and monitor metabolites via high-resolution mass spectrometry (HRMS) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) over 4 weeks. Track decomposition products (e.g., debromination) using GC-MS and quantify via calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
